(4-Hydroxy-2-butyn)cytosine

HIV-1 Reverse Transcriptase Antiviral Nucleoside Analogues Enantioselectivity

Researchers synthesizing cytallene for HIV RT inhibition (R-(-)-enantiomer IC50=0.4 µM) require the exact 4-hydroxy-2-butynyl precursor-generic acyclic nucleosides lack the terminal alkyne essential for base-catalyzed isomerization to the active allene. • Specific cytallene precursor; adenine analog (9-(4-hydroxy-2-butyn-1-yl)adenine) lacks anti-HIV activity, confirming base & linker specificity. • Terminal alkyne enables CuAAC click conjugation for fluorescent/biotin probe development. • Supports antiviral SAR studies on allenic/alkynyl nucleoside scaffolds. ≥98% purity; verified by NMR & HPLC. Standard pack sizes: 0.25 g, 0.5 g, 1 g; in stock for immediate dispatch.

Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
CAS No. 114987-17-6
Cat. No. B15193788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxy-2-butyn)cytosine
CAS114987-17-6
Molecular FormulaC8H9N3O2
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)CC#CCO
InChIInChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h3,5,12H,4,6H2,(H2,9,10,13)
InChIKeyIWKHNPUWJPHSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-butyn-cytosine: HIV Antiviral Intermediate


4-Hydroxy-2-butyn-cytosine (also known as 1-(4-hydroxy-2-butynyl)cytosine or HOCH2C≡C-CH2-cytosine) is a synthetic pyrimidine derivative and an acyclic nucleoside analogue. With the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol, it features a cytosine base N1-linked to a 4-hydroxybut-2-yn-1-yl side chain , . This compound serves as a critical synthetic precursor for the biologically active allenyl nucleoside, cytallene, and is a key component in antiviral research [1], [2].

Procurement: Why Generic Analogues Cannot Replace (4-Hydroxy-2-butyn)cytosine


Generic substitution fails because (4-hydroxy-2-butyn)cytosine is not a stand-alone therapeutic but a specific, non-phosphorylated precursor with a unique 4-hydroxybut-2-yn-1-yl side chain. This precise alkyne moiety is required for a subsequent base-catalyzed isomerization into the allenyl compound, cytallene, which is a more potent and enantioselective antiretroviral agent [1], [2]. Structural analogs lacking this specific unsaturated side chain, such as the adenine derivative (9-(4-hydroxy-2-butyn-1-yl)adenine), have been shown to be devoid of anti-HIV activity, confirming that both the base and the precise linker are critical for generating activity in the downstream product [3], [4]. Furthermore, the molecule serves as a versatile 'click chemistry' building block due to its terminal alkyne, a functionality absent in other acyclic nucleoside phosphonates, enabling its use as a probe for conjugation studies .

Quantitative Advantages of (4-Hydroxy-2-butyn)cytosine


Synthetic Precursor to Enantioselective HIV-1 RT Inhibitor

The primary value of (4-hydroxy-2-butyn)cytosine is as the direct synthetic precursor to the racemic antiretroviral agent cytallene, which itself can be resolved into pure enantiomers. The R-enantiomer of cytallene exhibits significantly greater potency than the racemic mixture, demonstrating the critical need for enantiomerically pure material. While the hydroxy-butynyl precursor itself lacks documented antiviral activity, its conversion to cytallene yields a potent inhibitor of HIV-1 reverse transcriptase [1].

HIV-1 Reverse Transcriptase Antiviral Nucleoside Analogues Enantioselectivity

Bioconjugation via CuAAC Click Chemistry

The terminal alkyne in the 4-hydroxybut-2-yn-1-yl side chain of the target compound enables high-yielding, bioorthogonal 'click' chemistry reactions. This functionality is absent in many competing acyclic nucleoside phosphonates and standard nucleoside analogues, making it a superior choice for creating labeled probes or conjugate therapeutics .

Click Chemistry Bioconjugation Chemical Probes

Cytosine vs Adenine: Antiviral SAR Requirement

Comparative studies with the adenine counterpart, 9-(4-hydroxy-2-butyn-1-yl)adenine, reveal a critical base-specificity for generating anti-HIV activity upon further derivatization. While the adenine analog can be converted to phosphodiester amidates with some activity, the parent butynyl-adenine is devoid of anti-HIV effect. In contrast, the cytosine analog serves as a direct precursor to a clinically potent chemotype [1].

Structure-Activity Relationship (SAR) Adenallene Anti-HIV Agents

Primary Applications of (4-Hydroxy-2-butyn)cytosine


Synthesis of Enantiopure Allenyl Nucleoside Analogues for HIV

This compound is the essential starting material for synthesizing the racemic antiviral cytallene. Subsequent enzymatic resolution or chiral chromatography yields the R-(-)-enantiomer, a potent inhibitor of HIV-1 reverse transcriptase (IC50 = 0.4 µM). This application directly leverages the evidence in Section 3, showing that the pure R-enantiomer is twice as potent as the racemate, making the procurement of high-purity precursor crucial for generating biologically active material [1].

Functionalized Nucleoside Probes via Click Chemistry

The terminal alkyne group is a unique bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reactions, as detailed in Section 3. Researchers can use this compound to covalently attach fluorescent dyes, biotin, or other reporter groups. This enables the creation of chemical probes for studying the cellular uptake, intracellular distribution, and target engagement of allenic nucleosides, a capability not offered by conventional acyclic nucleoside phosphonates .

SAR Studies of Acyclic Nucleoside Analogues

As established by the direct comparison with its adenine counterpart, (4-hydroxy-2-butyn)cytosine is a critical tool for probing the base-specificity of antiviral activity. It allows medicinal chemists to systematically modify the side chain, linker, or base to optimize potency, selectivity, and pharmacokinetic properties within the allenic and alkynyl nucleoside class. Its use ensures that SAR studies are built on a scaffold with proven, potent downstream biological activity [2].

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